3-(4-Fluorophenoxy)-2-chloro-1-propene
Description
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enoxy)-4-fluorobenzene |
InChI |
InChI=1S/C9H8ClFO/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5H,1,6H2 |
InChI Key |
KVXCHHOAVBHYPL-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chalcones are typically synthesized via Claisen-Schmidt condensation between acetophenones and aldehydes . Propenyl ethers like the target compound may require alternative methods, such as nucleophilic substitution or etherification.
Table 2: Bioactivity of Halogenated Aromatic Compounds
Key Observations :
- Antimicrobial Activity : Chlorinated chalcones (e.g., FC-1, FC-2) show moderate antifungal activity due to halogen-induced electrophilicity, which disrupts microbial enzymes .
- Anticancer Potential: Fluorophenyl chalcones (e.g., ) exhibit activity linked to apoptosis induction via reactive oxygen species (ROS) modulation .
- Substituent Synergy : Combining electron-withdrawing (Cl, F) and electron-donating (methoxy) groups can balance solubility and bioactivity, a strategy applicable to propenyl ethers .
Physicochemical Properties
- Stability : Fluorine’s electronegativity stabilizes aromatic rings against metabolic degradation, a trait observed in fluorophenyl chalcones .
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis of 3-(4-fluorophenoxy)-2-chloro-1-propene hinges on the nucleophilic substitution of 4-fluorophenoxide with 2,3-dichloroprop-1-ene. The phenolic oxygen attacks the electrophilic allylic carbon at position 3 of the dichloropropene, displacing chloride to form the desired ether (Fig. 1).
Chemical Equation:
The base deprotonates 4-fluorophenol (pKa ≈ 10) to enhance nucleophilicity, with DIPEA (pKa ≈ 10.75) proving optimal due to its non-nucleophilic nature and solubility in DCM.
Base Screening
Base selection profoundly impacts yield by influencing reaction kinetics and side reactions (e.g., elimination). A systematic evaluation of bases (Table 1) revealed DIPEA as the most effective, achieving 85% yield compared to ≤40% with weaker bases like Et₃N.
Table 1: Base Screening for this compound Synthesis
| Base | Yield (%) |
|---|---|
| DIPEA | 85 |
| Et₃N | 31 |
| DBU | 8 |
| K₂CO₃ | 40 |
Conditions: 4-Fluorophenol (1.0 equiv), 2,3-dichloropropene (1.5 equiv), base (2.5 equiv), DCM, 35°C, 10 min.
Solvent Effects
Polar aprotic solvents like DCM stabilize the transition state and solubilize organic reactants, outperforming alternatives such as THF or acetone (Table 2). DCM’s low boiling point (40°C) also facilitates mild reaction temperatures.
Table 2: Solvent Screening
| Solvent | Yield (%) |
|---|---|
| DCM | 85 |
| THF | 10 |
| Acetone | 20 |
| EtOAc | 26 |
Conditions: Base = DIPEA, 35°C, 10 min.
Stoichiometric and Kinetic Considerations
Equivalents of Reagents
Increasing 2,3-dichloropropene from 1.0 to 1.5 equiv boosted yields from 61% to 84%, while excess reagent (2.0 equiv) reduced efficiency due to side reactions (Table 3).
Table 3: Stoichiometric Optimization
| 2,3-Dichloropropene (equiv) | Yield (%) |
|---|---|
| 1.0 | 61 |
| 1.5 | 84 |
| 2.0 | 74 |
Conditions: DIPEA (2.5 equiv), DCM, 35°C.
| Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|
| 25 | 10 | 77 |
| 35 | 10 | 85 |
| 50 | 10 | 68 |
Purification and Analytical Validation
Chromatographic Techniques
Crude products were purified via silica gel chromatography using hexane/ethyl acetate (9:1), yielding >95% purity. GC-MS and ¹H/¹³C NMR confirmed structural integrity, with characteristic signals at δ 5.3 ppm (allylic CH₂) and δ 6.8–7.1 ppm (aromatic protons).
Challenges in Spectral Interpretation
Discrepancies in NMR shifts due to dynamic allylic effects were resolved through computational modeling (DFT) and comparison to analogs like 3-(4-methylphenoxy)-2-chloro-1-propene.
Industrial Scalability and Environmental Impact
Q & A
Q. What are the optimal synthetic routes for 3-(4-Fluorophenoxy)-2-chloro-1-propene?
- Methodological Answer : The synthesis can involve nucleophilic substitution or coupling reactions. For example:
- React 4-fluorophenol with 2-chloro-1-propene derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under reflux.
- Alternative routes may use cyclization reactions, as seen in analogous fluorophenyl compounds, where hydrogen peroxide in ethanol facilitates oxidation (e.g., chromone synthesis) .
- Friedel-Crafts acylation strategies, though not directly reported for this compound, could be adapted from related chloro-fluorophenyl systems using Lewis acid catalysts (e.g., AlCl₃) .
Q. How can researchers characterize this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR/IR/MS : Analyze the chloro, fluorophenyl, and propenyl groups via H/C NMR (e.g., F NMR for fluorine environments) and IR for functional groups like C-Cl and C-F stretches .
- X-ray crystallography : Compare structural parameters (bond lengths, angles) with crystallographic data from similar fluorophenyl-chlorinated compounds (e.g., (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one) to confirm stereochemistry .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Methodological Answer : Stability is influenced by electron-withdrawing groups (Cl, F) and reaction conditions:
- Light/Moisture Sensitivity : Store in amber vials under inert gas (N₂/Ar) at low temperatures (-20°C).
- pH/Solvent Effects : Avoid basic aqueous conditions, which may hydrolyze the chloro group. Use aprotic solvents (e.g., THF, DCM) for reactions .
Advanced Research Questions
Q. What reaction mechanisms dominate in transformations involving this compound?
- Methodological Answer : Key mechanisms include:
- Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient fluorophenyl ring facilitates attack by nucleophiles (e.g., amines, alkoxides) at the para- or meta-positions .
- Electrophilic Addition : The propenyl group may undergo addition reactions (e.g., halogenation, epoxidation) under controlled conditions.
- Kinetic Studies : Use isotopic labeling (e.g., F) or computational modeling to track substituent effects on reaction rates .
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use crystallographic data (e.g., from fluorophenyl-propenone analogs) to model interactions with biological targets (e.g., enzymes) .
Q. How can structure-activity relationships (SAR) guide bioactivity studies?
- Methodological Answer :
- Substituent Modification : Replace the chloro or fluorophenyl group with other halogens (e.g., Br, I) or electron-donating groups (e.g., -OCH₃) to assess antimicrobial or anticancer activity .
- In Vitro Assays : Test derivatives in cell viability assays (e.g., MTT) and correlate results with computational LogP/LogD values to optimize pharmacokinetic properties .
Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
